dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a phenyl group, and ester functionalities, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with dimethyl 5-amino-1,3-benzenedicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the ester or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-amino-1,3-benzenedicarboxylate: Shares the benzene-1,3-dicarboxylate core but lacks the pyrazole and phenyl groups.
3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde: Contains the pyrazole and phenyl groups but lacks the benzene-1,3-dicarboxylate core.
Uniqueness
Dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and pyrazole functionalities allows for diverse reactivity and interactions, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H23N3O7 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
dimethyl 5-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H23N3O7/c1-14(25-17-11-15(23(30)33-3)10-16(12-17)24(31)34-4)21-19(13-20(28)32-2)26-27(22(21)29)18-8-6-5-7-9-18/h5-12,26H,13H2,1-4H3 |
InChI Key |
XJBHSYIZCMWJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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